Methyl 3-(4-Fluoro-3-indolyl)propanoate
Description
Methyl 3-(4-Fluoro-3-indolyl)propanoate is an organic compound featuring a fluoro-substituted indole core linked to a methyl propanoate group. The indole moiety, a bicyclic aromatic structure, is substituted with a fluorine atom at the 4-position, which can influence electronic properties and intermolecular interactions. The ester group (methyl propanoate) enhances solubility in polar solvents and may modulate biological activity. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or serotonin receptor modulators, though specific applications require further study .
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-11(15)6-5-8-7-14-10-4-2-3-9(13)12(8)10/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
SVCVLEWMRWUUSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Alkylation Using Methyl Cyanoacetate and Sodium Hydride
A patented process describes the preparation of indole derivatives related to this compound via the reaction of methyl cyanoacetate with sodium hydride to generate a reactive intermediate, which then reacts with a halogenated indole derivative (such as 4-fluoroindole derivatives).
-
- Sodium hydride as a strong base.
- Methyl cyanoacetate as the nucleophile precursor.
- Reaction temperature: 20°C to 130°C (preferably near 20°C to minimize side reactions).
- Solvents: Benzene, N,N-dimethylformamide (DMF), or dimethoxyethane.
- Alkali metal base molar ratio to precursor: approximately 1:1.
-
- In situ generation of the methyl cyanoacetate anion by deprotonation with sodium hydride.
- Nucleophilic substitution on the halogenated indole derivative (e.g., 4-fluoroindolyl halide).
- Isolation of the this compound derivative after workup.
-
- Economical and relatively short synthetic route.
- Preservation of sensitive functional groups such as the indole NH.
-
- Conventional methods such as distillation, recrystallization, or column chromatography.
Esterification of Indole-3-Acetic Acid Derivatives with Methyl Chloroformate
An alternative approach involves the esterification of indole-3-acetic acid derivatives bearing fluorine substitution with methyl chloroformate in the presence of bases and phase transfer catalysts.
-
- Indole-3-acetic acid derivative (with 4-fluoro substitution).
- Methyl chloroformate as esterifying agent.
- Base: sodium hydroxide aqueous solution (30%).
- Phase transfer catalyst: benzyltriethylammonium chloride.
- Solvent: dichloromethane and aqueous NaOH mixture.
- Temperature: Initially ice-bath conditions, then warmed to room temperature.
- Reaction time: 2 hours for esterification.
-
- The indole-3-acetic acid derivative is suspended in dichloromethane and aqueous NaOH.
- Methyl chloroformate is added dropwise under ice-bath cooling.
- The reaction mixture is warmed to room temperature and stirred.
- After completion, the organic phase is separated, washed, dried, and concentrated.
- Purification by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
-
- Intermediate methyl esters obtained in approximately 79–85% yield.
Nucleophilic Substitution Under Strong Base Conditions
Following esterification, nucleophilic substitution at the 3-position can be performed using strong bases such as lithium diisopropylamide (LDA) to introduce propanoate side chains or other alkyl groups.
-
- LDA prepared from diisopropylamine and n-butyllithium in tetrahydrofuran (THF).
- Low temperature (-78°C) to control reactivity.
- Addition of intermediate methyl ester solution.
- Subsequent addition of alkyl bromide for substitution.
- Reaction time: 30 minutes to 1 hour.
-
- Formation of LDA at -78°C under argon.
- Addition of methyl ester intermediate to generate an anion at the 3-position.
- Alkyl bromide added to effect nucleophilic substitution.
- Workup and purification to isolate substituted this compound.
-
- Target compounds obtained in 54–78% yield depending on substitution.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Generation of methyl cyanoacetate anion and reaction with halogenated indole | Sodium hydride, methyl cyanoacetate, halogenated indole | 20–130°C, DMF or benzene solvent | Not specified | Economical, preserves indole NH |
| 2 | Esterification of indole-3-acetic acid derivative with methyl chloroformate | Indole-3-acetic acid (4-fluoro substituted), methyl chloroformate, NaOH, benzyltriethylammonium chloride | Ice bath to RT, dichloromethane/aqueous NaOH | 79–85% | Phase transfer catalysis enhances reaction |
| 3 | Nucleophilic substitution at 3-position using LDA and alkyl bromide | LDA (from diisopropylamine and n-BuLi), alkyl bromide | -78°C, THF, inert atmosphere | 54–78% | Controls regioselectivity and substitution |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Monitoring reaction progress.
- Column Chromatography: Silica gel with petroleum ether/ethyl acetate mixtures for purification.
- Extraction: Organic solvent/water phase separations.
- Drying Agents: Anhydrous sodium sulfate.
- Characterization: IR, NMR, Mass Spectrometry, Elemental Analysis to confirm structure and purity.
Research Findings and Notes
- The fluorine substitution at the 4-position of the indole ring enhances lipophilicity and metabolic stability, making the compound useful for drug design and biological studies.
- The synthesis methods emphasize mild conditions to avoid degradation of the indole moiety.
- The use of phase transfer catalysts and strong bases allows for efficient functionalization of the indole ring.
- Temperature control is critical to minimize side reactions such as reductions or polymerizations.
- The synthetic routes described are adaptable to scale-up with appropriate optimization of reaction times and purification protocols.
Chemical Reactions Analysis
Types of Reactions: MFCD31977931 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The reactions involving MFCD31977931 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of MFCD31977931 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced properties, making them suitable for various applications.
Scientific Research Applications
MFCD31977931 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex compounds. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD31977931 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD31977931 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action is still under investigation, but it is believed to involve multiple steps and interactions at the molecular level.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-(4-Fluoro-3-indolyl)propanoate can be compared to analogous indole derivatives and ester-containing compounds. Below is a detailed analysis:
Structural Comparisons
Key Observations :
In contrast, trifluoromethyl groups (as in ) enhance metabolic stability but reduce solubility.
Ester Group : Methyl esters generally exhibit lower hydrolysis rates compared to ethyl esters, impacting pharmacokinetics.
Research Findings :
- The fluorine atom in this compound improves dipole interactions in protein binding pockets compared to non-fluorinated indoles, as seen in crystallographic studies of related compounds .
- Pyridazine derivatives (e.g., ) exhibit higher thermal stability due to rigid aromatic systems but lower aqueous solubility.
- Chlorinated indole esters show increased reactivity in nucleophilic substitution reactions, whereas fluorinated analogs prioritize electronic modulation.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(4-Fluoro-3-indolyl)propanoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols:
Indole Core Formation : Use Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the fluorinated indole ring. Substituent positioning (fluoro at C4, ester at C3) requires careful regiocontrol .
Propanoate Esterification : Couple the indole intermediate with methyl propanoate via nucleophilic acyl substitution or Mitsunobu reaction. Catalysts like DMAP or DCC improve esterification efficiency .
Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization enhances purity.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) favor indole formation, while dichloromethane minimizes side reactions during esterification .
- Temperature Control : Maintain 60–80°C for indole cyclization; lower temperatures (0–25°C) prevent ester hydrolysis .
- Catalytic Additives : Pd(PPh₃)₄ enhances coupling yields in fluorinated indole synthesis .
Q. Table 1. Synthetic Route Comparison
| Step | Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Indole Formation | Fischer Synthesis | 65–75 | H₂SO₄, EtOH, reflux | |
| Esterification | Mitsunobu Reaction | 80–85 | DIAD, PPh₃, THF | |
| Purification | Column Chromatography | >95% purity | Hexane/EtOAc (3:1) |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Analyze proton environments (e.g., indole aromatic protons at δ 6.8–7.5 ppm, ester methyl at δ 3.7 ppm) and carbon signals (ester carbonyl at ~170 ppm) . Fluorine substitution deshields adjacent protons, shifting signals upfield .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 237.08 (calculated for C₁₂H₁₀FNO₂) .
- IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Q. Data Interpretation Tips :
- Use DEPT-135 to distinguish CH₃ (ester) from quaternary carbons.
- Compare with analogs (e.g., chloro-indolyl derivatives) to validate fluorine-specific shifts .
Q. What preliminary biological screening assays are appropriate for assessing the compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates. IC₅₀ values indicate potency .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (Kᵢ) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity .
Q. Experimental Design :
- Include positive controls (e.g., known indole-based inhibitors) and dose-response curves (1 nM–100 µM) .
- Validate fluorinated analogs against non-fluorinated counterparts to isolate electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Source Analysis : Compare assay conditions (pH, temperature, solvent carriers like DMSO). For example, DMSO >1% may non-specifically inhibit enzymes .
- Purity Verification : Use HPLC-UV (≥98% purity) to rule out impurities as confounding factors .
- Structural Confirmation : Re-characterize batches via X-ray crystallography (if crystalline) to exclude isomerization or degradation .
Case Study :
A study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition. Re-analysis revealed batch-dependent ester hydrolysis, emphasizing the need for stability testing under assay conditions .
Q. What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Modifications :
- Replace the methyl ester with tert-butyl or benzyl esters to modulate lipophilicity .
- Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance receptor binding .
- Stereochemical Variations : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd) to assess stereospecificity .
Q. SAR Workflow :
In Silico Docking : Predict binding modes with targets (e.g., serotonin receptors) using AutoDock Vina .
Parallel Synthesis : Generate a 10–20 member library via combinatorial chemistry .
Activity Clustering : Use PCA to correlate substituents with bioactivity .
Q. How can kinetic and thermodynamic parameters be determined for reactions involving this compound?
Methodological Answer:
- Kinetics : Monitor ester hydrolysis via UV-Vis (λ = 260 nm) under pseudo-first-order conditions. Fit data to the Arrhenius equation to calculate activation energy (Eₐ) .
- Thermodynamics : Use isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) with biological targets .
Q. Table 2. Example Kinetic Data
| Reaction | Temp (°C) | k (s⁻¹) | Eₐ (kJ/mol) |
|---|---|---|---|
| Ester Hydrolysis | 25 | 2.3×10⁻⁵ | 45.2 |
| Indole Fluorination | 80 | 1.1×10⁻³ | 68.7 |
Advanced Tip : Combine DFT calculations (e.g., Gaussian 09) with experimental data to model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
